4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3. It is a derivative of benzamide and contains a boronic ester group, which makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of an appropriate aryl halide precursor. The reaction is often carried out using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-N,N-dimethyl-3-boronic acid benzamide.
Reduction: 4-Chloro-N,N-dimethyl-3-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the coupled product .
Comparison with Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound that also lacks the chlorine atom and has different reactivity patterns.
Uniqueness: 4-Chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H21BClNO3 |
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Molecular Weight |
309.6 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)11-9-10(7-8-12(11)17)13(19)18(5)6/h7-9H,1-6H3 |
InChI Key |
FBVVPEFVVSMPED-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N(C)C)Cl |
Origin of Product |
United States |
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